molecular formula C20H13N B1611252 Perylen-1-amine CAS No. 35337-21-4

Perylen-1-amine

Cat. No.: B1611252
CAS No.: 35337-21-4
M. Wt: 267.3 g/mol
InChI Key: XDCVFPZJEDYBRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as Perylen-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach is the reaction of perylene dianhydride (PDA) with aliphatic amines .


Molecular Structure Analysis

The molecular structure of amines, including this compound, is characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups . The exact structure of this compound would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Amines undergo various reactions. They can react with acid chlorides to form amides . They can also form imine derivatives, also known as Schiff bases, when they react with aldehydes and ketones .

Scientific Research Applications

Fluorescent Sensing and Detection of Amines

Perylen-1-amine derivatives, specifically perylene diimide (PDI) and perylene monoimide (PMI), have been investigated for their potential in sensing amines in solutions. The interaction of these derivatives with various amines leads to photoinduced electron transfer and fluorescence quenching, making them suitable for fluorescent probes in detecting amines. PDI and PMI show different quenching behaviors and selectivity towards amines, providing a foundation for developing perylene-based sensors for amine detection (Sriramulu & Valiyaveettil, 2016).

Vapor Sensing for Organic Amines

The self-assembly of amphiphilic perylene-cyclodextrin conjugates has shown promising results in the field of vapor sensing for organic amines. These aggregates can be employed as solid-state fluorescence sensors, offering enhanced selectivity and sensitivity. This approach marks a significant advancement in the detection of volatile amines, crucial in quality control for food and medical diagnostics (Jiang et al., 2010).

Supramolecular Assembly and Sensing

The supramolecular assembly of perylene bisimide with β-cyclodextrin grafts forms a solid-state fluorescence sensor for vapor detection. This sensor exhibits high sensitivity to organic amines, making it a potential tool for detecting volatile organic compounds. The construction of such nanoscopic supramolecular aggregates demonstrates the versatility of perylene-1-amine derivatives in developing novel sensing materials (Liu et al., 2009).

Optoelectronics and Sensor Applications

Perylene bisimide derivatives, due to their unique photophysical properties, have shown potential in the development of optical sensors. These derivatives tend to aggregate into π-π stacked supramolecular structures, enabling the discrimination of aromatic amines at subnanomolar concentrations. This property is particularly relevant in optoelectronics and sensor applications, where precise detection and discrimination of compounds are crucial (Bettini et al., 2019).

Future Directions

The future directions for research involving Perylen-1-amine could include its potential applications in various fields. For instance, a study has shown that a fluorescent molecule similar to this compound has potential for use in fabricating yellow LEDs .

Properties

IUPAC Name

perylen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCVFPZJEDYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507905
Record name Perylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35337-21-4
Record name Perylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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